molecular formula C13H5F6NO B5196573 3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide

3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide

Cat. No.: B5196573
M. Wt: 305.17 g/mol
InChI Key: OGOYOBKABZYHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a fluorine atom at the 3-position and a pentafluorophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2,3,4,5,6-pentafluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the pentafluorophenyl ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the compound can form strong hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-pentafluorobenzamide
  • 3-fluoro-N-(2,3,4,5,6-tetrafluorophenyl)benzamide
  • 2,3,4,5,6-pentafluorobenzyl chloride

Uniqueness

3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is unique due to the presence of both a fluorine atom on the benzamide core and a pentafluorophenyl group. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F6NO/c14-6-3-1-2-5(4-6)13(21)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOYOBKABZYHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.